
5-BENZYL-3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE
Overview
Description
5-BENZYL-3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE is a complex organic compound with a unique structure that includes a benzyl group, a dimethoxyphenyl group, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZYL-3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE typically involves multiple steps. One common method includes the Claisen–Schmidt condensation reaction, followed by intermolecular cyclization under reflux conditions . The reaction conditions often require the use of an alkaline catalyst, such as potassium hydroxide, to facilitate the formation of enolate ions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-BENZYL-3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and dimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
5-BENZYL-3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-BENZYL-3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets. For instance, it may act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative stress . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-5-[2-(3,5-dimethylphenoxy)ethyl]-1,3-oxazolidin-2-one
- 5-benzyl-4-(3,4-dimethoxyphenethyl)-2H-1,2,4-triazol-3(4H)-one
Uniqueness
5-BENZYL-3-(3,4-DIMETHOXYPHENETHYL)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazolidinone ring, in particular, is a key feature that differentiates it from other similar compounds.
Properties
IUPAC Name |
5-benzyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-21(15-17-8-6-5-7-9-17)22(2,25)23(20(24)28-21)13-12-16-10-11-18(26-3)19(14-16)27-4/h5-11,14,25H,12-13,15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHJMNJIBCFJKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)O1)CCC2=CC(=C(C=C2)OC)OC)(C)O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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